2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

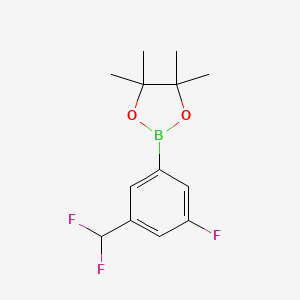

This boronic ester is a fluorinated aromatic organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure features a 1,3,2-dioxaborolane (pinacol boronate) backbone with a 3-(difluoromethyl)-5-fluorophenyl substituent. The difluoromethyl (-CF₂H) and fluorine groups introduce electron-withdrawing effects, enhancing reactivity in coupling reactions while improving metabolic stability in drug candidates .

Properties

IUPAC Name |

2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYLSFTVOCECOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-04-9 | |

| Record name | 2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the oxidative addition of 1-bromo-3-(difluoromethyl)-5-fluorobenzene to a palladium(0) catalyst, forming a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ and reductive elimination yields the target boronic ester (Figure 1). Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or PdCl₂(dtbpf) (1–5 mol%)

- Base : Potassium acetate (KOAc, 3 equiv)

- Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF)

- Temperature : 80–100°C under nitrogen or argon

- Time : 12–24 hours

Typical yields range from 70% to 85%, though industrial-scale processes report optimizations up to 90%.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine to remove residual base. Column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) isolates the product as a white solid. Purity exceeding 95% is achievable, as confirmed by HPLC and ¹⁹F NMR.

Alternative Synthetic Strategies

While Miyaura borylation dominates industrial production, alternative routes have been explored for niche applications:

Transesterification of Boronic Acids

In cases where aryl boronic acids are readily available, transesterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions offers a viable pathway. For example, 3-(difluoromethyl)-5-fluorophenylboronic acid reacts with pinacol in toluene at reflux, using p-toluenesulfonic acid (PTSA) as a catalyst. This method avoids palladium but suffers from lower yields (50–60%) due to competing dehydration side reactions.

Direct Borylation via C–H Activation

Recent advances in C–H borylation employ iridium catalysts (e.g., Ir(cod)(OMe))₂) to functionalize arenes directly. However, the electron-deficient nature of the difluoromethyl-fluorophenyl substrate limits reactivity, necessitating harsh conditions (150°C, 48 hours) and resulting in modest yields (<40%).

Comparative Analysis of Methodologies

Table 1 summarizes the advantages and limitations of each synthetic approach:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 70–90 | >95 | High |

| Transesterification | PTSA | 50–60 | 85–90 | Moderate |

| C–H Borylation | Ir(cod)(OMe))₂ | 30–40 | 75–80 | Low |

Optimization Strategies for Industrial Applications

Catalyst Recycling

Pd recovery via ligand design (e.g., polymer-supported dppf) reduces costs by up to 30% in large-scale batches.

Solvent Selection

Replacing dioxane with cyclopentyl methyl ether (CPME) enhances reaction safety (higher boiling point, lower toxicity) without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity and specificity . Additionally, the presence of the fluorophenyl group can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Positional Isomers of Difluoromethyl-Fluorophenyl Derivatives

Note: *CAS number inferred from structurally closest analog in .

Halogenated and Methoxy-Substituted Analogs

Electronic and Steric Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-CF₂H and 5-F substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to methoxy- or alkyl-substituted analogs .

- Steric Factors : Derivatives with substituents at the 2-position (e.g., FF-1111) exhibit faster coupling rates due to reduced steric interference with the boronate ring .

- Solubility: Fluorinated analogs generally show lower aqueous solubility than non-fluorinated derivatives but improved membrane permeability in drug candidates .

Biological Activity

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.

- Molecular Formula : C13H16BF3O2

- Molecular Weight : 273.08 g/mol

- CAS Number : 1698908-91-6

- IUPAC Name : 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound primarily revolves around its interactions with various biological targets. The presence of the difluoromethyl and fluorophenyl groups enhances lipophilicity and may improve binding affinity to target proteins.

Potential Targets:

- Enzyme Inhibition : Compounds similar to dioxaborolanes have been studied for their ability to inhibit enzymes involved in cancer pathways. For instance, they may interact with kinases or phosphatases that are crucial in signaling pathways like MAPK (Mitogen-Activated Protein Kinase) signaling cascades .

- Anticancer Activity : Preliminary studies suggest that dioxaborolane derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity in vitro:

- Cell Line Testing : Various cancer cell lines have been exposed to the compound to assess cytotoxic effects. Results show a dose-dependent inhibition of cell growth.

- Mechanistic Insights : Assays conducted on cell lines indicate that the compound can induce apoptosis through the activation of caspase pathways.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Initial trials using murine models have shown that the compound can effectively reduce tumor size when administered at specific dosages.

- Safety Profile : Toxicological assessments are ongoing to evaluate the safety and side effects associated with long-term exposure.

Data Tables

Case Studies

- Case Study 1 : A study involving a series of dioxaborolane derivatives highlighted the structure-activity relationship (SAR) of similar compounds. It was found that modifications to the fluorine substituents significantly impacted their biological efficacy against various cancer types.

- Case Study 2 : Research published in a peer-reviewed journal demonstrated that a related compound exhibited selective inhibition of ERK pathways in cancer cells, suggesting potential applications for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-(difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what purity benchmarks are critical for cross-coupling applications?

- Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and a halogenated precursor (e.g., 3-(difluoromethyl)-5-fluoro-bromobenzene). Key steps include:

- Reaction Conditions : Use Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous DMF at 80–100°C for 12–24 hours under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >98% purity (HPLC). Impurities like residual boronic acids or pinacol byproducts must be minimized to avoid side reactions in cross-coupling .

Q. How should researchers characterize this compound to confirm structural integrity and boronate ester functionality?

- Methodological Answer :

- ¹¹B NMR : A singlet near 30–32 ppm confirms the sp²-hybridized boron in the dioxaborolane ring .

- ¹H/¹³C NMR : Fluorine substituents split aromatic proton signals (e.g., doublets for ortho-fluorine at δ 7.2–7.5 ppm). Pinacol methyl groups appear as singlets (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate steric effects of the difluoromethyl group on the boronate geometry .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound (e.g., sluggish coupling vs. deboronation)?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to balance activity and stability. High electron-density ligands reduce oxidative deboronation .

- Solvent/Base Pairing : Use mixed solvents (THF/H₂O) with Cs₂CO₃ to stabilize the boronate intermediate. Avoid strongly basic conditions (e.g., NaOH) that promote hydrolysis .

- Kinetic Monitoring : Track reaction progress via in-situ ¹⁹F NMR to identify decomposition pathways (e.g., fluorine loss) .

Q. How can computational modeling predict and optimize this compound’s reactivity in non-traditional coupling partners (e.g., aryl chlorides)?

- Methodological Answer :

- DFT Calculations : Model transition states to evaluate steric hindrance from the difluoromethyl group. Adjust substituent positions to reduce energy barriers for oxidative addition .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate solubility and aggregation states, which influence catalytic turnover .

Q. What experimental methods validate the hydrolytic stability of this boronate ester under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .

- Competitive Studies : Compare stability with analogues lacking fluorine substituents to assess electronic effects on hydrolysis resistance .

Q. How can kinetic isotope effect (KIE) studies elucidate the rate-determining step in its cross-coupling reactions?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated aryl halide partners to measure KIE values. A significant KIE (>1) suggests oxidative addition as the rate-limiting step .

- Arrhenius Plots : Measure activation energies under varying temperatures to distinguish between pre-equilibrium and transition-state effects .

Q. What advanced analytical techniques quantify trace impurities (e.g., residual Pd) that affect catalytic efficiency?

- Methodological Answer :

- ICP-MS : Detect Pd levels below 1 ppm. Chelating resins (e.g., SiliaBond® Thiourea) can remove residual metal catalysts post-synthesis .

- HRMS-TOF : Identify side products (e.g., homocoupling dimers) with ppm-level sensitivity .

Tables

Table 1: Key Spectroscopic Data

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹¹B NMR | δ 30–32 ppm (singlet) | |

| ¹H NMR (Aromatic) | δ 7.2–7.5 ppm (doublets, J = 8–10 Hz) | |

| Melting Point | 112–117°C (varies with crystallinity) |

Table 2: Stability Under Hydrolytic Conditions

| pH | Temperature (°C) | Half-Life (h) | Degradation Pathway |

|---|---|---|---|

| 7 | 25 | >200 | Minimal hydrolysis |

| 9 | 40 | 48 | Boronate → Boric acid |

| 4 | 60 | 12 | Deborylation + ring opening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.